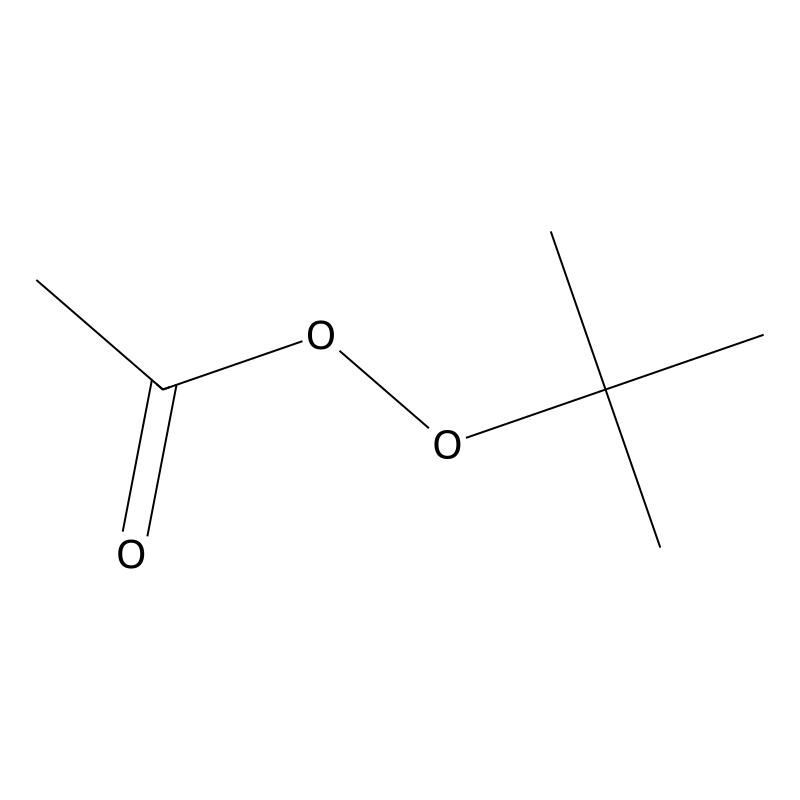

tert-Butyl peroxyacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

tert-Butyl peroxyacetate (TBPA, CAS 107-71-1) is a highly efficient peroxyester organic peroxide utilized primarily as a free-radical initiator in the polymerization of ethylene, styrene, and acrylates, as well as a high-temperature crosslinking agent for unsaturated polyester resins (UPR). Supplied commercially as a 50% to 75% solution in inert solvents like odorless mineral spirits or isododecane, TBPA balances robust radical generation with practical supply-chain stability. It is characterized by a 10-hour half-life temperature of 100 °C and an activation energy of approximately 149.4 kJ/mol, making it an ideal mid-to-high temperature initiator. For industrial procurement, TBPA offers a predictable thermal decomposition profile that ensures consistent polymer molecular weight distributions without the extreme handling hazards associated with lower-temperature peroxides.

Substituting tert-Butyl peroxyacetate with generic or adjacent organic peroxides fundamentally disrupts polymerization kinetics and supply chain logistics. Replacing TBPA with a highly reactive analog like tert-Butyl peroxypivalate (TBPP) causes premature radical generation (10-hour half-life at 55 °C) and introduces severe logistical penalties, as TBPP requires strict refrigerated transport due to a Self-Accelerating Decomposition Temperature (SADT) of 20 °C [1]. Conversely, substituting TBPA with the more stable tert-Butyl peroxybenzoate (TBPB) shifts the 10-hour half-life up to 103 °C, reducing the initiation rate at standard process temperatures and requiring higher energy inputs to achieve the same radical flux . Consequently, generic substitution either risks runaway reactions and cold-chain costs or compromises reactor throughput.

Thermal Initiation Kinetics vs. tert-Butyl Peroxybenzoate (TBPB)

In industrial polymerization, the choice of peroxyester dictates reactor temperature setpoints and energy consumption. TBPA exhibits a 10-hour half-life at 100 °C and a 1-hour half-life at 119 °C, with an activation energy of 149.36 kJ/mol. In contrast, its structural analog tert-Butyl peroxybenzoate (TBPB) requires higher temperatures to achieve the same decomposition rate, featuring a 10-hour half-life at 103 °C and a 1-hour half-life at 122 °C, alongside a higher activation energy of 151.59 kJ/mol . This kinetic difference allows TBPA to initiate polymerization or crosslinking at slightly lower temperatures, increasing energy efficiency in high-throughput reactor systems.

| Evidence Dimension | 10-hour half-life temperature and activation energy |

| Target Compound Data | 100 °C (Ea = 149.36 kJ/mol) |

| Comparator Or Baseline | tert-Butyl peroxybenzoate (TBPB) at 103 °C (Ea = 151.59 kJ/mol) |

| Quantified Difference | 3 °C lower 10-h half-life and 2.23 kJ/mol lower activation energy |

| Conditions | Standard decomposition in solvent (e.g., odorless mineral spirits) |

Allows manufacturers to achieve target radical flux at lower process temperatures, saving energy and reducing thermal degradation of sensitive polymer matrices.

Supply Chain Stability and SADT vs. tert-Butyl Peroxypivalate (TBPP)

Procurement of organic peroxides is heavily constrained by transport and storage safety requirements. Highly reactive low-temperature initiators like tert-Butyl peroxypivalate (TBPP) possess a Self-Accelerating Decomposition Temperature (SADT) of just 20 °C, mandating strict temperature-controlled logistics with a transport control temperature (Tc) of 0 °C[1]. TBPA, when formulated as a standard 50% or 75% solution, offers a significantly safer thermal profile with an SADT of 70 °C [2]. This eliminates the need for continuous cold-chain transport and specialized refrigerated storage, drastically reducing overhead costs while maintaining high initiation efficiency for moderate-temperature processes.

| Evidence Dimension | Self-Accelerating Decomposition Temperature (SADT) |

| Target Compound Data | 70 °C (for 50-75% commercial solutions) |

| Comparator Or Baseline | tert-Butyl peroxypivalate (TBPP) at 20 °C |

| Quantified Difference | 50 °C higher SADT threshold |

| Conditions | Standard commercial packaging (20 kg polyethylene drums) |

Eliminates the need for costly refrigerated transport and cold storage, drastically reducing supply chain complexity and operational risk.

Initiation Efficiency in Controlled Radical Polymerization vs. Di-tert-butyl Peroxide

In Iron-mediated ICAR ATRP (Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization) of styrene, the thermal initiator must continuously regenerate the Fe(III) catalyst without overwhelming the equilibrium. TBPA functions effectively as a thermal initiator at 110 °C, successfully driving the polymerization when used at 2 equivalents relative to the catalyst. In contrast, substituting TBPA with the more thermally stable di-tert-butyl peroxide (10-hour half-life at 125 °C) resulted in a complete failure to proceed at 120 °C [1]. This demonstrates TBPA's specialized utility in moderate-to-high temperature controlled radical processes where higher-stability dialkyl peroxides fail to generate sufficient radical flux.

| Evidence Dimension | Polymerization progression in ICAR ATRP |

| Target Compound Data | Successful initiation and progression at 110 °C |

| Comparator Or Baseline | Di-tert-butyl peroxide (failed to proceed at 120 °C) |

| Quantified Difference | Active catalyst regeneration at 110 °C vs. no reaction at 120 °C |

| Conditions | ICAR ATRP of styrene with FeIIIBr3 catalyst in anisole |

Validates TBPA as a highly effective continuous activator for advanced controlled radical polymerizations where ultra-stable peroxides are inert.

High-Pressure Low-Density Polyethylene (LDPE) Production

TBPA is highly suited for tubular reactor processes in LDPE manufacturing. Its 100 °C 10-hour half-life allows it to be used efficiently in multi-initiator cocktails alongside lower-temperature peroxides (like tert-butyl peroxy-2-ethylhexanoate), ensuring a broad and sustained radical generation profile that improves monomer conversion rates and end-product quality [1].

High-Temperature Curing of Unsaturated Polyester Resins (UPR)

For thermoset applications, particularly in Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) processes, TBPA acts as a reliable high-temperature crosslinking agent. Its SADT of 70 °C ensures safe handling during resin formulation, while its rapid decomposition above 119 °C guarantees fast cure times and high crosslink density during hot press molding[2].

Controlled Radical Polymerization of Styrenics and Acrylates

In advanced polymer synthesis, such as ICAR ATRP, TBPA provides the exact moderate-temperature radical flux required to continuously reduce transition metal catalysts (e.g., Fe(III) to Fe(II)) without causing uncontrolled chain termination. This makes it an essential precursor for synthesizing block copolymers and specialty resins with narrow molecular weight distributions [3].

References

- [1] ETW International. 'tert-Butyl peroxyacetate (TBPA), 107-71-1 Polymerization agent.' 2023.

- [2] Perodox. 'Perodox F - tert-Butyl peroxyacetate.' 2023.

- [3] Mukumoto, K., et al. 'Iron-Based ICAR ATRP of Styrene with ppm Amounts of FeIIIBr3 and 1,1′-Azobis(cyclohexanecarbonitrile).' Macromolecules, 2012.

Purity

Physical Description

Liquid

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H317 (10.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (94.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Miscellaneous manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Ethaneperoxoic acid, 1,1-dimethylethyl ester: ACTIVE